molecular formula C9H9BrO4 B6150919 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid CAS No. 1226125-24-1

2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Cat. No.: B6150919
CAS No.: 1226125-24-1
M. Wt: 261.1
InChI Key:
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Description

2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a hydroxyacetic acid moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid typically involves the bromination of 4-methoxyphenylacetic acid followed by hydrolysis. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methoxyphenylacetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 4-methoxyphenylacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets. The hydroxyacetic acid moiety may also play a role in modulating the compound’s activity by participating in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylacetic acid: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    3-bromo-4-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydroxyacetic acid moiety, leading to different properties and applications.

    2-(3-bromo-4-methoxyphenyl)ethanol: Has an ethanol group instead of a hydroxyacetic acid moiety, affecting its solubility and reactivity.

Uniqueness

2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

1226125-24-1

Molecular Formula

C9H9BrO4

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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